molecular formula C20H20N2O4S2 B2719497 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 941986-63-6

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No.: B2719497
CAS No.: 941986-63-6
M. Wt: 416.51
InChI Key: HQUWFDSHHUGNFY-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a hybrid structure combining a tetrahydroquinoline core substituted with a methanesulfonyl group and a naphthalene sulfonamide moiety. The tetrahydroquinoline scaffold is frequently utilized in medicinal chemistry due to its conformational rigidity and ability to interact with hydrophobic binding pockets in target proteins. The methanesulfonyl group may enhance metabolic stability or modulate solubility, while the naphthalene sulfonamide moiety could contribute to π-π stacking interactions in biological systems.

Crystallographic analysis of such compounds often employs software like SHELX, a widely used tool for small-molecule refinement and structure determination .

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-27(23,24)22-12-4-7-17-13-18(9-11-20(17)22)21-28(25,26)19-10-8-15-5-2-3-6-16(15)14-19/h2-3,5-6,8-11,13-14,21H,4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUWFDSHHUGNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multiple steps. The starting materials often include quinoline derivatives and naphthalene sulfonamide. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and yield. These methods often involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, sulfonyl chlorides

The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted quinoline or naphthalene derivatives .

Scientific Research Applications

Biological Activities

Research indicates that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies have shown that compounds with similar structures possess selective targeting capabilities against cancer cells. For instance, derivatives of quinoxaline have demonstrated significant antiproliferative activity against various cancer cell lines such as HCT-116 and MCF-7 .
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes. Research on related sulfonamides has indicated their potential as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as Type 2 diabetes mellitus and Alzheimer's disease .
  • Antimicrobial Activity : Compounds containing sulfonamide functionality often exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains an area for further exploration.

Case Studies

Several case studies have highlighted the potential applications of similar compounds:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated selective targeting in cancer cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
Study 2Enzyme InhibitionInvestigated enzyme inhibitory potential against α-glucosidase and acetylcholinesterase with promising results indicating therapeutic applications for diabetes and Alzheimer's .
Study 3Antimicrobial PropertiesExplored the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide, key structural and functional analogs are compared below:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Potential Applications
This compound Tetrahydroquinoline + naphthalene Methanesulfonyl, naphthalene sulfonamide Enzyme inhibition, antimicrobial
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Tetrahydroquinoline + thiazole-oxazole Oxazole-carboxamide, thiazole Kinase inhibition, anticancer
1-Fluoronaphthalene Naphthalene Fluorine substitution Intermediate in synthesis
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene-propanol Methylamino, hydroxyl Neuromodulatory agents

Key Findings:

Bioactivity Profile: The target compound’s dual sulfonamide groups distinguish it from simpler naphthalene derivatives (e.g., 1-fluoronaphthalene ), which lack the sulfonamide’s hydrogen-bonding capacity. This feature may enhance binding to enzymes like carbonic anhydrase compared to non-sulfonamide analogs. In contrast, thiazole-oxazole derivatives (e.g., the compound from ) prioritize heterocyclic diversity for kinase targeting, whereas the tetrahydroquinoline-naphthalene hybrid in the target compound may favor broader hydrophobic interactions.

Synthetic Complexity :

  • The methanesulfonyl group in the target compound introduces synthetic challenges, such as regioselective sulfonylation, which are less prominent in simpler naphthalene derivatives (e.g., naphthalen-1-ol ).

Metabolic Stability: The methanesulfonyl group likely improves metabolic stability compared to hydroxylated analogs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol ), which may undergo rapid glucuronidation.

Impurity Profiles: Unlike the target compound, impurities in related pharmaceuticals (e.g., drospirenone intermediates ) often involve positional isomers or incomplete substitutions, underscoring the need for stringent analytical controls during synthesis.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a tetrahydroquinoline moiety and a naphthalene sulfonamide structure. This structural diversity enhances its biological activity and solubility, making it a candidate for various medicinal applications. The synthesis generally involves the following steps:

  • Formation of Tetrahydroquinoline : The initial step often includes the cyclization of appropriate precursors to form the tetrahydroquinoline ring.
  • Sulfonation : The introduction of the methanesulfonyl group is achieved through sulfonation reactions using sulfonyl chlorides.
  • Final Coupling : The naphthalene sulfonamide is then formed through coupling reactions with naphthalene derivatives.

This synthetic route highlights the importance of sulfonyl chlorides in forming sulfonamides efficiently, which is crucial for enhancing the compound's solubility and reactivity in biological systems.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It targets key enzymes involved in bacterial cell wall synthesis, demonstrating bactericidal effects against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) due to its ability to inhibit essential bacterial enzymes.

Antiproliferative Effects

Research indicates that derivatives of naphthalene sulfonamides possess antiproliferative properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have reported IC50 values indicating potent antiproliferative activity .

CompoundCell LineIC50 Value (µM)
5cMCF-70.51 ± 0.03
5cA5490.33 ± 0.01

These results suggest that the naphthalene moiety plays a crucial role in enhancing the compound's activity against cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Tubulin Polymerization : The compound interacts with the colchicine-binding site on tubulin, preventing its polymerization and disrupting microtubule dynamics essential for cell division .

Case Studies

Several studies have explored the biological efficacy of related compounds:

  • Antimicrobial Activity : A study evaluated various naphthalene sulfonamide derivatives for their antimicrobial properties against clinical isolates of MRSA and found that certain derivatives exhibited significant antibacterial activity .
  • Anticancer Potential : Another investigation focused on the antiproliferative effects of naphthalene-containing compounds on breast cancer cells. Results demonstrated that specific substitutions on the naphthalene ring significantly enhanced cytotoxicity against MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with sulfonylation of the tetrahydroquinoline core. Key steps include:

  • Sulfonamide coupling : Reacting methanesulfonyl chloride with the tetrahydroquinoline precursor under anhydrous conditions (e.g., dichloromethane, 0–5°C) to prevent hydrolysis .
  • Naphthalene sulfonamide introduction : Using naphthalene-2-sulfonyl chloride with a catalytic base (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
    • Critical parameters : Temperature control (<10°C for exothermic steps), solvent polarity, and stoichiometric ratios of sulfonylating agents to avoid side reactions.

Q. Which spectroscopic techniques are optimal for structural confirmation, and what diagnostic signals should be prioritized?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for aromatic protons in the naphthalene ring (δ 7.5–8.5 ppm) and methanesulfonyl methyl group (singlet at δ 3.0–3.3 ppm) .
  • ¹³C NMR : Sulfonamide carbonyl (C=O, δ 165–170 ppm) and quaternary carbons in the tetrahydroquinoline ring .
  • IR : Sulfonyl S=O asymmetric/symmetric stretches (1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matching theoretical mass (e.g., ~395–400 g/mol) and fragmentation patterns (e.g., loss of SO₂ groups) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition : Test against dihydropteroate synthase (bacterial) or carbonic anhydrase (human) using fluorometric assays .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Solubility : Use HPLC-UV to measure logP and aqueous solubility (phosphate buffer, pH 7.4) for bioavailability predictions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen variables (temperature, solvent ratio, catalyst loading) using a fractional factorial design .
  • Continuous flow chemistry : Minimize side reactions (e.g., sulfonate ester formation) by controlling residence time and mixing efficiency .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability issues .
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites (e.g., sulfonamide hydrolysis products) .
  • Structural modification : Introduce substituents (e.g., fluorine at the naphthalene 3-position) to enhance metabolic resistance .

Q. Which computational methods predict binding modes with bacterial targets, and how can crystallography validate these models?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with dihydropteroate synthase’s active site (PDB: 1AJ7) .
  • MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability and hydration effects .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (SHELX-refined structures) to resolve electron density maps .

Q. How do stereochemical variations in the tetrahydroquinoline ring impact biological activity?

  • Methodological Answer :

  • Chiral resolution : Separate enantiomers via SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column (50% isopropyl alcohol/CO₂) .
  • Enantioselective assays : Compare IC₅₀ values of (R)- and (S)-enantiomers in enzyme inhibition studies .
  • Structural analysis : Overlay enantiomer-bound crystal structures to identify steric clashes or hydrogen-bonding disparities .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • QC thresholds : Reject datasets with R² < 0.95 for curve fitting or CV > 15% in technical replicates .

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